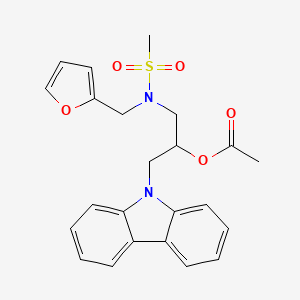![molecular formula C23H15F2NO2 B3000723 3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one CAS No. 866016-67-3](/img/structure/B3000723.png)
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one" is a fluorinated quinolinone derivative. While the specific compound is not directly studied in the provided papers, related fluorinated quinolinone derivatives have been synthesized and evaluated for various biological activities, including tyrosinase inhibition, antibacterial properties, and anti-inflammatory activity. These compounds typically contain a quinolinone core with fluorinated phenyl groups, which may influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of related fluorinated quinolinone derivatives involves various chemical reactions. For instance, the synthesis of 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) includes the use of nuclear magnetic resonance (NMR), fourier transform infrared spectroscopy (FTIR), and mass spectrometry for structure identification . Another derivative, 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, was synthesized through a sulfur arylation reaction . Additionally, a series of thiosemicarbazide derivatives were obtained by reacting a key intermediate with different dithiocarbamic acid methyl ester derivatives . These methods highlight the versatility of synthetic approaches in creating fluorinated quinolinone compounds.
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various analytical techniques. Single-crystal X-ray diffraction was used to determine the crystal structures of some derivatives, revealing their empirical formulas, space groups, and unit cell parameters . The non-hydrogen atoms in these structures were refined anisotropically, and the hydrogen atoms were placed theoretically. Hirshfeld surface and fingerprint plots, along with electrostatic potential surface (ESP) analysis using density functional theory, were also conducted to understand the intermolecular interactions and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of these compounds is demonstrated through their biological activities. For example, FQ was found to be a reversible mixed-type inhibitor of tyrosinase, affecting the enzyme's catalytic center and interacting with both the enzyme and its substrates . The antibacterial evaluations of other derivatives against various bacterial strains indicate that these compounds can interact with bacterial cells, although the specific mechanisms of action are not detailed in the abstracts . The anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives was assessed by their inhibitory effects on LPS-induced NO secretion, suggesting potential interactions with inflammatory pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of fluorine atoms is known to affect the lipophilicity, stability, and electronic properties of organic molecules. The solubility of some derivatives in water or PBS buffer systems was significantly improved, which is beneficial for biological applications . The fluorophore properties of related compounds, such as 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, have been exploited for the design of molecular sensors, indicating the potential for these fluorinated quinolinone derivatives to be used in sensing applications .
Applications De Recherche Scientifique
Fluorescent Probes and Materials
Quinoline derivatives are well-known for their efficient fluorescence properties. These compounds have been widely utilized in biochemistry and medicine to study various biological systems. Their ability to act as fluorophores makes them valuable in designing fluorescent probes for DNA and other biological molecules, aiming for sensitivity and selectivity improvements (Aleksanyan & Hambardzumyan, 2013). Additionally, the synthesis of new derivatives has been explored for creating materials with specific photophysical properties, such as viscosity-sensitive fluorescent probes. These efforts aim to develop compounds that can provide insights into the microscopic viscosity of biological systems, highlighting the importance of substituent effects on fluorescence response (Wang et al., 2009).
Antimicrobial and Antiviral Agents
Quinoline and quinazoline derivatives have shown significant potential as antimicrobial and antiviral agents. For example, novel synthesis routes have led to compounds evaluated for their antibacterial activity against various microorganisms, revealing potential therapeutic applications (Valluri et al., 2017). Similarly, fluorinated quinazoline derivatives have been investigated for their antiviral activity, offering new avenues for the development of antiviral drugs. This research underscores the potential of such compounds in addressing current challenges in treating infections caused by viruses and bacteria (Lipunova et al., 2012).
Anticancer Activity
The design and synthesis of quinoline derivatives have also been directed towards evaluating their anticancer activity. Specific modifications to the quinoline structure have yielded compounds with cytotoxic effects against various cancer cell lines, demonstrating the critical role of structural features in determining biological activity (Reddy et al., 2015). These studies contribute to the ongoing search for more effective cancer therapies, highlighting the quinoline scaffold's potential in medicinal chemistry.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-10-8-16(9-11-17)22(27)20-14-26(13-15-4-3-5-18(25)12-15)21-7-2-1-6-19(21)23(20)28/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMJUOBNRTTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

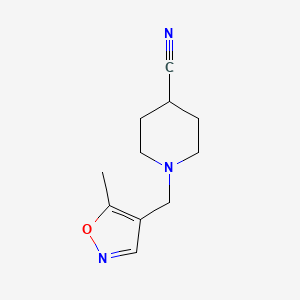
![7-{[(6-Methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol](/img/structure/B3000643.png)
![6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B3000644.png)
![2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3000645.png)
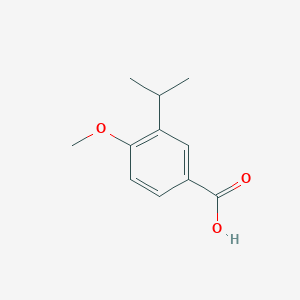
![4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B3000647.png)
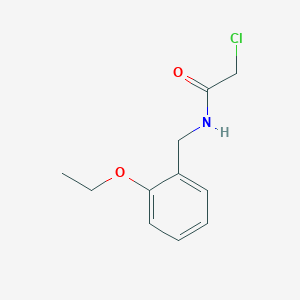
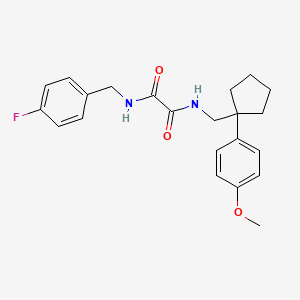
![3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3000652.png)
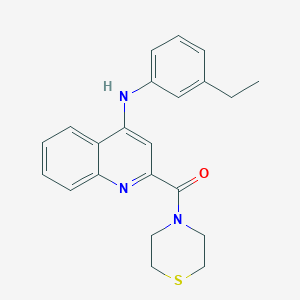
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3000654.png)
![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)
